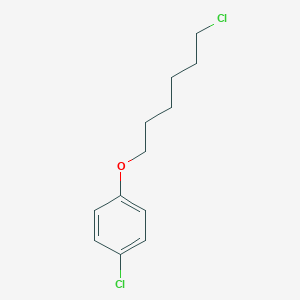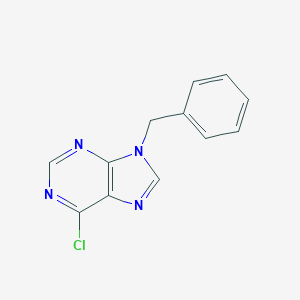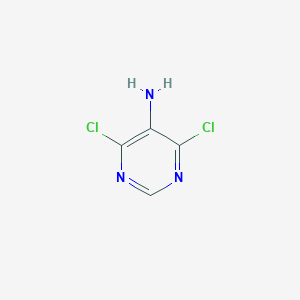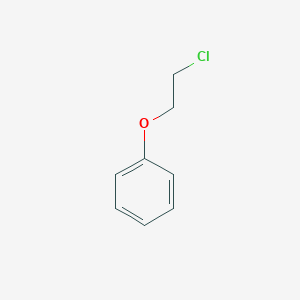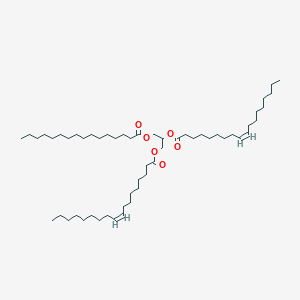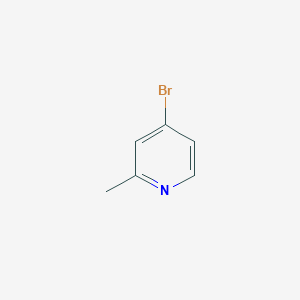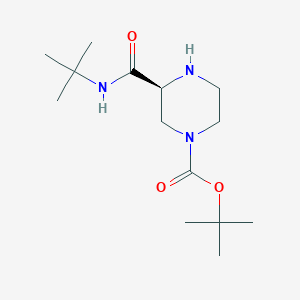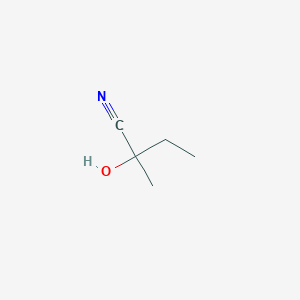
Monopalmitina
Descripción general
Descripción
Monopalmitin, also known as hexadecanoic acid, is a saturated fatty acid composed of a single 16-carbon chain. It is one of the most common fatty acids found in nature, and is a major component of many animal and plant oils, waxes, and fats. Monopalmitin has a wide range of applications in the food, cosmetics, and pharmaceutical industries, and is also used as a surfactant and emulsifier. In addition, monopalmitin has been studied for its potential therapeutic effects in a variety of conditions, including obesity, diabetes, and cancer.
Aplicaciones Científicas De Investigación
Agente Antibacteriano y Antifúngico
Se ha evaluado la monopalmitina como un posible agente antibacteriano y antifúngico . Se encontró que la monomiristina, un compuesto similar, mostró altas actividades antibacterianas y antifúngicas, mientras que la 2-monopalmitina no mostró ninguna actividad . El compuesto 1-monomiristina mostró mayor actividad antibacteriana contra Staphylococcus aureus y Aggregatibacter actinomycetemcomitans, y también mayor actividad antifúngica contra Candida albicans en comparación con el control positivo .
Síntesis de Monoglicéridos
La this compound es un tipo de monoacilglicerol, que son precursores importantes para la síntesis de triacilgliceroles (TAG) simétricos y asimétricos . Estos TAG pueden usarse para estudiar las relaciones entre la estructura y la función .
Emulsificante en las Industrias Alimentaria, Farmacéutica y Cosmética
Los monoacilgliceroles como la this compound son emulsificantes anfífilos importantes y se utilizan ampliamente en las industrias alimentaria, farmacéutica y cosmética . Representan aproximadamente el 75 % de los emulsificantes totales producidos cada año en todo el mundo .
Salud Cardiovascular
Los monoglicéridos que contienen ácidos grasos poliinsaturados omega-3 como el ácido eicosapentaenoico (EPA) y el ácido docosahexaenoico (DHA) pueden tener efectos beneficiosos en humanos con trastornos cardiovasculares .
Prevención y Tratamiento de la Infección Bacteriana
Ciertos monoglicéridos como la monolaurina pueden ser útiles en la prevención y el tratamiento de la infección bacteriana .
Aditivo para el Cuidado del Cabello
Los monoglicéridos como el monopentadecanoilglicerol se utilizan como aditivos para el cuidado del cabello
Mecanismo De Acción
Target of Action
Monopalmitin, also known as 1-Monopalmitin or Glyceryl palmitate, is a monoacylglycerol that primarily targets the PI3K/Akt pathway . This pathway plays a crucial role in cell survival and growth, making it a significant target in cancer research .
Monopalmitin also inhibits the P-glycoprotein (P-gp) activity in intestinal Caco-2 cells . P-gp is a protein that pumps foreign substances out of cells and plays a role in drug resistance in cancer cells .
Mode of Action
Monopalmitin interacts with its targets, leading to significant changes in cellular processes. It promotes apoptosis, or programmed cell death, in lung cancer cells through the PI3K/Akt pathway . This interaction results in the suppression of protein expression of inhibitors of apoptosis proteins (IAPs), further promoting cell death .
In the case of P-gp, Monopalmitin acts as an inhibitor, potentially increasing the bioavailability of certain drugs by preventing their expulsion from cells .
Biochemical Pathways
Monopalmitin’s action on the PI3K/Akt pathway affects downstream processes, including cell proliferation, survival, and apoptosis . By activating this pathway, Monopalmitin induces a caspase-dependent apoptosis, leading to the death of cancer cells .
Pharmacokinetics
Its ability to inhibit p-gp suggests it may influence the bioavailability of other compounds .
Result of Action
The primary result of Monopalmitin’s action is the induction of apoptosis in cancer cells, particularly lung cancer cells . This leads to a significant reduction in cell proliferation, contributing to its potential anti-cancer effects .
Action Environment
The environment can influence the action, efficacy, and stability of Monopalmitin. For example, it has been observed that monoacylglycerols, including Monopalmitin, show a greater bactericidal effect when used individually than when used in combination . Furthermore, the presence of proteins and colloidal particles in the environment can increase the resistance of bacteria to heat treatment .
Safety and Hazards
Monopalmitin is classified as toxic to aquatic life with long-lasting effects . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .
Direcciones Futuras
Monopalmitin has potential applications in the food industry. It has been studied for its effects on the thermal inactivation of lactic acid bacteria used in the production of fermented products . The heating conditions and water content influence the formation of wheat starch (WS)-glycerol monopalmitin (GMP) complexes . This study is helpful to further understand starch-lipid complexes .
Análisis Bioquímico
Biochemical Properties
Monopalmitin interacts with various enzymes, proteins, and other biomolecules. It is a key component in lipid structures such as ceramides . It is also involved in the synthesis of unsymmetrical and symmetrical triacylglycerols .
Cellular Effects
Monopalmitin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce NF-κB expression in the human embryonic kidney cell line HEK293, thus exerting anti-inflammatory effects .
Molecular Mechanism
Monopalmitin exerts its effects at the molecular level through various mechanisms. For example, it has been suggested that Monopalmitin shows high antibacterial and antifungal activities, while 2-monopalmitin did not show any activity at all .
Temporal Effects in Laboratory Settings
The effects of Monopalmitin change over time in laboratory settings. The reaction conditions were optimized for each factor at a time, while other factors were fixed at a constant level .
Metabolic Pathways
Monopalmitin is involved in various metabolic pathways. For instance, it has been found to be involved in the methionine salvation pathway and lipid metabolism .
Transport and Distribution
Monopalmitin is transported and distributed within cells and tissues. For instance, it has been found that plants export 2-monopalmitin and supply both fatty acyl and glyceryl moieties to arbuscular mycorrhizal fungi .
Propiedades
IUPAC Name |
2,3-dihydroxypropyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZLMUACJMDIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891470 | |
| Record name | 1-Glyceryl monohexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS] | |
| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Palmitoyl glycerol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18776 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in water, soluble in ethanol and toluene at 50 °C | |
| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0 | |
| Record name | 1-Monopalmitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitoyl glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2,3-Dihydroxypropyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032899415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerides, C16-22 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Monopalmitin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, C16-22 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Glyceryl monohexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerides, C16-22 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-2,3-dihydroxypropyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-2,3-dihydroxypropyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-dihydroxypropyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycerol palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9H9OM3S75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Monopalmitin?
A1: Monopalmitin has the molecular formula C19H38O4 and a molecular weight of 330.51 g/mol.
Q2: How does the structure of Monopalmitin influence its function as an emulsifier?
A2: Monopalmitin possesses both a hydrophilic glycerol headgroup and a hydrophobic palmitic acid tail. [] This amphiphilic nature allows it to adsorb at oil-water interfaces, reducing interfacial tension and stabilizing emulsions. []
Q3: How does the addition of Monopalmitin affect the crystallization behavior of palm oil?
A3: Monopalmitin acts as a template, promoting earlier crystallization of palm oil triacylglycerols. [] It also influences the microstructure, resulting in a higher solid fat content, a more rigid network, and coarser crystals. [] This can have implications for the texture and stability of palm oil-based food products.
Q4: How does Monopalmitin interact with proteins at the air-water interface?
A4: Studies have shown that Monopalmitin can displace proteins like β-casein, caseinate, and β-lactoglobulin from the air-water interface, particularly at higher surface pressures. [, , ] This displacement can alter the structural, topographical, and rheological properties of mixed films, impacting foam and emulsion stability in food systems.
Q5: How does the pH of the solution affect Monopalmitin-caseinate mixed films at the air-water interface?
A5: Increased pH leads to a more expanded structure of Monopalmitin-caseinate mixed monolayers. [] This expansion is attributed to increased electrostatic repulsion between caseinate molecules at higher pH, impacting their interactions with Monopalmitin.
Q6: Does Monopalmitin interact differently with saturated versus unsaturated monoglycerides?
A6: Yes, studies comparing Monopalmitin with monoolein (an unsaturated monoglyceride) indicate that the interactions with proteins and the resulting interfacial properties are distinct. [] These differences likely arise from the different packing arrangements and fluidity of saturated and unsaturated monoglycerides within mixed films.
Q7: How is Monopalmitin used in the synthesis of structured triglycerides?
A7: Monopalmitin serves as a key intermediate in the chemoenzymatic synthesis of structured triglycerides like 1,3-Oleyl-2-palmitoylglycerin. [] This synthesis typically involves a two-step enzymatic process where Monopalmitin is first generated through lipase-catalyzed hydrolysis and subsequently esterified with oleic acid.
Q8: Can Monopalmitin form complexes with starch, and how does this impact starch digestibility?
A8: Yes, Monopalmitin can form complexes with amylose, a component of starch. [, ] The formation of these complexes can influence the digestibility of starch, potentially slowing down the enzymatic breakdown and increasing the amount of resistant starch. []
Q9: What are the potential applications of Monopalmitin in drug delivery?
A9: While the provided research focuses mainly on food applications, Monopalmitin’s ability to form various structures like micelles, emulsions, and liquid crystals could be exploited for drug delivery. [] Further research is needed to explore its potential in encapsulating and delivering hydrophobic drugs.
Q10: What is the role of Monopalmitin in the absorption of fatty acids in the intestine?
A10: Studies in rats suggest that Monopalmitin, particularly the 1-isomer, can enhance the absorption of other fatty acids, potentially through interactions with a membrane fatty acid binding protein (MFABP) in the intestinal mucosa. [, ]
Q11: Has Monopalmitin shown any anti-proliferative effects in vitro?
A11: Yes, studies have reported that Monopalmitin exhibits anti-proliferative effects against several cancer cell lines in vitro, including lung cancer, Vero, HeLa, and C6 cells. [, ]
Q12: Are there any pre-clinical studies suggesting a link between Monopalmitin and Graft vs. Host Disease (GVHD)?
A12: A pilot study in humans identified elevated levels of Monopalmitin in the plasma of patients who later developed GVHD after stem cell transplantation. [, ] While preliminary, this finding suggests a potential role of Monopalmitin in the inflammatory response associated with GVHD.
Q13: What analytical techniques are commonly used to characterize Monopalmitin?
A13: Common techniques include gas chromatography (GC), often coupled with mass spectrometry (MS), for identification and quantification. [, , , ] Additionally, thin-layer chromatography (TLC) can be used to separate and analyze Monopalmitin and other lipid species. []
Q14: How is Differential Scanning Calorimetry (DSC) used to study Monopalmitin?
A14: DSC is employed to analyze the thermal transitions of Monopalmitin, such as its melting point and crystallization behavior. [, ] This technique is particularly useful for studying its polymorphism and interactions with other molecules, like starch. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


